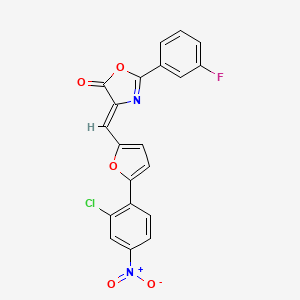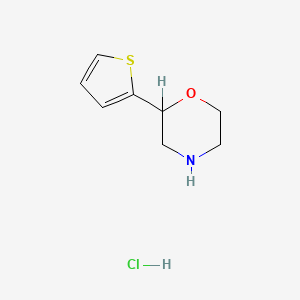
2-(4-chloro-2-iodophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-chloro-2-iodophenyl)acetic acid” is a substituted acetic acid . It is a compound that can be prepared from 2-iodobenzyl cyanide . It undergoes palladium-catalyzed reaction with allenes to form 1,3-butadienes . It also undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .
Molecular Structure Analysis
The molecular formula of “2-(4-chloro-2-iodophenyl)acetic acid” is C8H7IO2 . The molecular weight is 262.04 . The InChI key is IUHXGZHKSYYDIL-UHFFFAOYSA-N .Applications De Recherche Scientifique
Benzylic Functionalization Reactions
- Oxidation to Benzoic Acid : The benzylic position of this compound can be oxidized to form benzoic acid. This transformation is useful in synthetic chemistry and provides access to various carboxylic acid derivatives .
Anti-Inflammatory Agents
- Hydrazide Derivatives : Scientists have synthesized N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides. These derivatives exhibit anti-inflammatory activity, making them potential candidates for drug development .
Mécanisme D'action
Target of Action
It is known that this compound is a synthetic intermediate widely used in the chemical, pharmaceutical, and cosmetic industries . It is also used as a reagent to synthesize Cepharanone B, a natural and potentially antineoplastic aristolactam .
Mode of Action
It is known to undergo palladium-catalyzed reactions with allenes to form 1,3-butadienes . Additionally, it undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .
Biochemical Pathways
The formation of 1,3-butadienes through palladium-catalyzed reactions suggests that it may be involved in the synthesis of complex organic compounds .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
Its use as a reagent in the synthesis of cepharanone b, a potentially antineoplastic compound , suggests that it may have significant biological effects.
Action Environment
It is known to be light-sensitive , suggesting that exposure to light may affect its stability and efficacy.
Safety and Hazards
“2-(4-chloro-2-iodophenyl)acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-chloro-2-iodophenyl)acetic acid involves the conversion of 4-chloro-2-iodobenzoic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-chloro-2-iodobenzoic acid", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)", "Sodium nitrite (NaNO2)", "Copper(I) iodide (CuI)", "Copper(II) sulfate (CuSO4)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Conversion of 4-chloro-2-iodobenzoic acid to 4-chloro-2-iodobenzoic acid methyl ester using methanol and sulfuric acid.", "Step 2: Conversion of 4-chloro-2-iodobenzoic acid methyl ester to 4-chloro-2-iodobenzoic acid using sodium hydroxide.", "Step 3: Conversion of 4-chloro-2-iodobenzoic acid to 4-chloro-2-iodobenzoic acid diazonium salt using sodium nitrite and hydrochloric acid.", "Step 4: Conversion of 4-chloro-2-iodobenzoic acid diazonium salt to 4-chloro-2-iodobenzene using copper(I) iodide.", "Step 5: Conversion of 4-chloro-2-iodobenzene to 2-(4-chloro-2-iodophenyl)acetic acid using acetic acid, hydrogen peroxide, and sodium borohydride.", "Step 6: Conversion of 2-(4-chloro-2-iodophenyl)acetic acid to the desired product, 2-(4-chloro-2-iodophenyl)acetic acid, using sodium hydroxide." ] } | |
Numéro CAS |
936098-38-3 |
Nom du produit |
2-(4-chloro-2-iodophenyl)acetic acid |
Formule moléculaire |
C8H6ClIO2 |
Poids moléculaire |
296.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




